MPT0G211

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

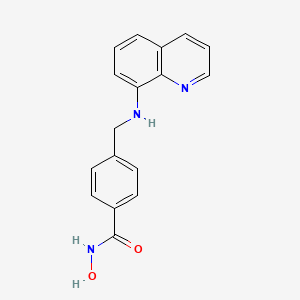

N-hydroxy-4-[(quinolin-8-ylamino)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-17(20-22)14-8-6-12(7-9-14)11-19-15-5-1-3-13-4-2-10-18-16(13)15/h1-10,19,22H,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDQUKCPNSRTTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NCC3=CC=C(C=C3)C(=O)NO)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MPT0G211: A Deep Dive into its Mechanism of Action in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors in adults. Its profound cellular and genetic heterogeneity, coupled with the formidable blood-brain barrier, significantly hampers therapeutic efficacy. In the relentless pursuit of novel therapeutic strategies, epigenetic modifiers have emerged as a promising class of anti-cancer agents. Among these, histone deacetylase (HDAC) inhibitors have garnered considerable attention. This technical guide focuses on MPT0G211, a novel and highly selective histone deacetylase 6 (HDAC6) inhibitor, and elucidates its potential mechanism of action in the context of glioblastoma. While direct, comprehensive studies on this compound in glioblastoma are emerging, this document synthesizes available data on this compound, its close analogue MPT0B291, and the broader class of HDAC6 inhibitors to construct a detailed overview of its therapeutic potential.

Core Mechanism: Selective HDAC6 Inhibition

This compound is a potent small molecule inhibitor that demonstrates high selectivity for HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm. Its enzymatic inhibitory concentration (IC50) against HDAC6 is a remarkable 0.291 nM.[1] Unlike pan-HDAC inhibitors, which target a broad spectrum of HDAC isoforms and can be associated with greater toxicity, the selectivity of this compound for HDAC6 suggests a more targeted therapeutic window with potentially fewer off-target effects.

HDAC6 has a unique substrate profile that includes non-histone proteins such as α-tubulin, cortactin, and Hsp90. By inhibiting the deacetylase activity of HDAC6, this compound is predicted to induce hyperacetylation of these key cytoplasmic proteins, thereby disrupting fundamental cellular processes that are often dysregulated in cancer, including cell motility, protein stability, and cell signaling.

Quantitative Data Summary

While specific quantitative data for this compound in glioblastoma cell lines is not yet widely published, the following table summarizes the enzymatic potency of this compound and the anti-glioma activity of the closely related HDAC inhibitor, MPT0B291. This data provides a strong rationale for the potential efficacy of this compound in glioblastoma.

| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell Viability) | In Vivo Model | Tumor Growth Inhibition | Reference |

| This compound | HDAC6 | 0.291 nM | - | - | - | - | [1] |

| MPT0B291 | Pan-HDAC (relative selectivity for HDAC6) | - | U-87MG (human glioma) | Not specified | U-87MG Xenograft | Significant reduction at 25 mg/kg | [2] |

| MPT0B291 | Pan-HDAC (relative selectivity for HDAC6) | - | C6 (rat glioma) | Not specified | C6 Allograft | Significant reduction at 25 mg/kg | [2] |

Signaling Pathways and Molecular Mechanisms

The anti-tumor activity of this compound in glioblastoma is likely mediated through the modulation of several critical signaling pathways. Based on the known functions of HDAC6 and the effects of other HDAC inhibitors in glioma, the following pathways are key targets.

Disruption of Cytoskeletal Dynamics and Cell Motility

HDAC6 plays a pivotal role in regulating the cytoskeleton through the deacetylation of α-tubulin and cortactin. Inhibition of HDAC6 by this compound is expected to lead to the hyperacetylation of these proteins.

-

α-tubulin hyperacetylation: This modification can alter microtubule stability and dynamics, which are crucial for cell division, migration, and invasion – hallmark features of glioblastoma.

-

Cortactin hyperacetylation: Cortactin is a key regulator of actin polymerization and the formation of invasive structures like invadopodia. Increased acetylation of cortactin disrupts its function, leading to a reduction in cell motility and invasion. Studies on this compound in breast cancer have demonstrated its ability to promote cortactin acetylation and inhibit the cofilin-F-actin pathway, thereby reducing cell motility.

Induction of Apoptosis via p53 Acetylation

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Its activity is modulated by post-translational modifications, including acetylation. HDACs can deacetylate p53, leading to its inactivation. The related compound, MPT0B291, has been shown to increase the acetylation and phosphorylation of p53 in glioma cells.[2] This leads to the transcriptional activation of pro-apoptotic genes such as PUMA, Bax, and Apaf1.[2] It is highly probable that this compound exerts a similar effect in glioblastoma.

Potential Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in glioblastoma, promoting cell survival, proliferation, and therapeutic resistance. HDAC6 has been shown to interact with and stabilize Akt by deacetylating its chaperone, Hsp90. By inhibiting HDAC6, this compound can lead to the hyperacetylation of Hsp90, disrupting its interaction with Akt and promoting Akt degradation. This, in turn, would lead to the downregulation of the pro-survival PI3K/Akt pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the mechanism of action of this compound in glioblastoma, based on standard protocols used for other HDAC inhibitors.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate human glioblastoma cell lines (e.g., U-87MG, T98G) in 96-well plates at a density of 5 x 10³ cells per well in complete culture medium. Allow cells to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

-

Cell Lysis: Treat glioblastoma cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-acetylated-α-tubulin, anti-acetylated-p53, anti-p-Akt, anti-total-Akt, anti-cleaved-caspase-3, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously or intracranially inject human glioblastoma cells (e.g., U-87MG) into immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., orally at a specified dose) and a vehicle control daily.

-

Tumor Measurement: Measure tumor volume every 2-3 days using calipers. For intracranial models, monitor animal survival and neurological symptoms.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

This compound, as a highly selective and potent HDAC6 inhibitor, holds significant promise as a therapeutic agent for glioblastoma. Its proposed mechanisms of action, including the disruption of cytoskeletal dynamics to inhibit cell motility, the induction of apoptosis through p53 acetylation, and the potential downregulation of the pro-survival PI3K/Akt pathway, target key vulnerabilities of this aggressive cancer. While further studies are required to fully elucidate its efficacy and specific molecular effects in glioblastoma, the existing data on this compound and related compounds provide a strong foundation for its continued development. The experimental protocols outlined in this guide offer a framework for the rigorous preclinical evaluation of this compound, which will be crucial in translating this promising molecule into a clinical reality for glioblastoma patients.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of MPT0G211 in Regulating α-Tubulin Acetylation

This technical guide provides a comprehensive overview of this compound, a novel and potent histone deacetylase 6 (HDAC6) inhibitor, and its critical role in the regulation of α-tubulin acetylation. This document details the mechanism of action, presents quantitative data, outlines experimental protocols, and visualizes key pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction: this compound and the Significance of α-Tubulin Acetylation

This compound is a highly selective, orally active small molecule inhibitor of HDAC6.[1][2] Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins. HDAC6 is a unique, predominantly cytoplasmic member of this family, with a distinct substrate specificity that includes non-histone proteins like α-tubulin, Hsp90, and cortactin.[3][4][5]

α-tubulin is a critical component of microtubules, which are dynamic cytoskeletal polymers essential for a multitude of cellular functions, including cell division, migration, and intracellular transport.[6][7] The post-translational modification of α-tubulin, particularly the acetylation of the lysine 40 (K40) residue, is a key regulatory mechanism.[6][8] This modification is primarily regulated by the opposing activities of α-tubulin acetyltransferases (ATAT1) and histone deacetylase 6 (HDAC6).[9] Acetylation of α-tubulin is generally associated with stable microtubules and has been implicated in the regulation of microtubule dynamics and integrity.[6][9] Aberrant α-tubulin acetylation levels have been linked to various pathologies, including cancer and neurological disorders.[9]

Mechanism of Action: this compound as a Potent HDAC6 Inhibitor

This compound exerts its biological effects through the potent and selective inhibition of HDAC6. By binding to the catalytic domain of HDAC6, this compound blocks its deacetylase activity. This inhibition leads to the hyperacetylation of HDAC6 substrates, most notably α-tubulin.[10] The accumulation of acetylated α-tubulin alters microtubule stability and function, thereby impacting downstream cellular processes.[11][12] this compound's high selectivity for HDAC6 over other HDAC isoforms minimizes off-target effects, making it a promising therapeutic candidate.[1][10]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity.

| Parameter | Value | Reference |

| HDAC6 IC50 | 0.291 nM | [1][2][10] |

| Selectivity | >1000-fold selective for HDAC6 over other HDAC isoforms | [1][2][10] |

Table 1: Potency and Selectivity of this compound

Signaling Pathways and Cellular Effects

The inhibition of HDAC6 by this compound triggers a cascade of downstream events stemming from the hyperacetylation of its substrates. These effects have significant implications for cancer biology and neurodegenerative diseases.

Impact on Microtubule Dynamics and Cell Motility

By increasing α-tubulin acetylation, this compound influences microtubule stability and dynamics.[11] This has a profound effect on cell migration, a crucial process in cancer metastasis. In triple-negative breast cancer (TNBC) cells, this compound-induced hyperacetylation of cortactin, another HDAC6 substrate, disrupts F-actin polymerization, leading to reduced cell motility.[13]

This compound-mediated inhibition of HDAC6 and its effect on cell motility.

Role in Protein Homeostasis and Neuroprotection

In the context of neurodegenerative diseases like Alzheimer's, this compound has shown neuroprotective effects.[1] By inhibiting HDAC6, this compound increases the acetylation of Hsp90, a molecular chaperone.[1][2] This enhanced acetylation disrupts the interaction between HDAC6 and Hsp90, facilitating the proteasomal degradation of polyubiquitinated, hyperphosphorylated tau (p-tau), a hallmark of Alzheimer's disease.[1][2]

Neuroprotective mechanism of this compound through Hsp90 acetylation.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the role of this compound in regulating α-tubulin acetylation.

Western Blotting for Acetylated α-Tubulin

This protocol is used to determine the levels of acetylated α-tubulin in cells following treatment with this compound.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Densitometry Analysis: Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin.

Experimental workflow for Western blot analysis of α-tubulin acetylation.

In Vitro HDAC6 Enzymatic Assay

This assay is used to determine the IC50 value of this compound for HDAC6.

-

Reagents: Recombinant human HDAC6, acetylated α-tubulin peptide substrate, developer solution, and this compound.

-

Procedure:

-

Add recombinant HDAC6 to a microplate well.

-

Add serial dilutions of this compound or vehicle control.

-

Initiate the reaction by adding the acetylated peptide substrate.

-

Incubate at 37°C for a specified time.

-

Stop the reaction and add the developer solution.

-

Measure the fluorescence or absorbance at the appropriate wavelength.

-

-

Data Analysis: Plot the percentage of HDAC6 activity against the log concentration of this compound to determine the IC50 value.

Cell Migration Assay (Wound Healing)

This assay assesses the effect of this compound on cell motility.

-

Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.

-

Wound Creation: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add media containing this compound or vehicle control.

-

Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).

-

Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.

Therapeutic Implications

The ability of this compound to selectively inhibit HDAC6 and modulate α-tubulin acetylation has significant therapeutic potential in several diseases.

-

Oncology: By disrupting microtubule dynamics and cell motility, this compound shows promise in treating various cancers, particularly in inhibiting metastasis.[10][13] Its combination with other chemotherapeutic agents like doxorubicin and vincristine has shown synergistic anti-cancer effects in acute leukemia.[14][15]

-

Neurodegenerative Diseases: The neuroprotective effects of this compound, demonstrated by its ability to promote the clearance of pathological tau protein, make it a promising candidate for the treatment of Alzheimer's disease and other tauopathies.[1][2]

-

Peripheral Neuropathy: HDAC6 inhibitors have been shown to restore α-tubulin acetylation and ameliorate motor and sensory dysfunction in mouse models of Charcot-Marie-Tooth disease, suggesting a potential therapeutic avenue for this and other peripheral neuropathies.[16]

Conclusion

This compound is a potent and highly selective HDAC6 inhibitor that plays a crucial role in regulating α-tubulin acetylation. By increasing the acetylation of α-tubulin and other key non-histone proteins, this compound modulates critical cellular processes, including microtubule dynamics, cell motility, and protein homeostasis. The preclinical data strongly support the continued investigation of this compound as a therapeutic agent for a range of diseases, including cancer and neurodegenerative disorders. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this compound.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Tubulin acetylation: responsible enzymes, biological functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One moment, please... [biip-dcc.org]

- 11. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of microtubule dynamics by inhibition of the tubulin deacetylase HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Collection - The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - Clinical Epigenetics - Figshare [springernature.figshare.com]

- 15. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HDAC6 inhibition promotes α-tubulin acetylation and ameliorates CMT2A peripheral neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of MPT0G211 on Hsp90 Client Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0G211 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), a key enzyme in cellular protein quality control. This technical guide delves into the core mechanism by which this compound induces the degradation of client proteins of the molecular chaperone Heat shock protein 90 (Hsp90). By inhibiting HDAC6, this compound leads to the hyperacetylation of Hsp90, disrupting its chaperone function and promoting the proteasomal degradation of its oncogenic client proteins. This guide provides a detailed overview of the signaling pathways, quantitative data on client protein degradation, and comprehensive experimental protocols for researchers investigating this promising anti-cancer strategy.

Core Mechanism: The Interplay of this compound, HDAC6, and Hsp90

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of client proteins. Many of these client proteins are key signaling molecules, including protein kinases and transcription factors, that are often dysregulated in cancer. Consequently, Hsp90 is a prime target for cancer therapy.

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that regulates the acetylation status of several non-histone proteins, including Hsp90. The chaperone activity of Hsp90 is intricately regulated by post-translational modifications, with acetylation playing a pivotal role. HDAC6 removes acetyl groups from Hsp90, a process essential for its proper functioning.

This compound is a novel, potent, and highly selective inhibitor of HDAC6. By inhibiting HDAC6, this compound leads to the hyperacetylation of Hsp90. This hyperacetylation event disrupts the ATPase activity of Hsp90 and its ability to interact with client proteins and co-chaperones. The destabilized client proteins are then recognized by the cellular ubiquitin-proteasome system, leading to their ubiquitination and subsequent degradation. This targeted degradation of oncoproteins is a key mechanism behind the anti-cancer effects of this compound.[1]

This compound-Induced Degradation of Hsp90 Client Proteins

The primary Hsp90 client protein identified to be degraded following treatment with this compound is the serine/threonine kinase Aurora-A.[1] Overexpression of Aurora-A is implicated in the pathogenesis of various cancers, making it a valuable therapeutic target.

Data Presentation: Effect of this compound on Aurora-A Degradation

| Compound | Cell Line | Client Protein | Concentration | Treatment Time | Observed Effect | Reference |

| This compound | MDA-MB-231 (human breast cancer) | Aurora-A | Not specified | Not specified | Increased Hsp90 acetylation leading to dissociation from and proteasomal degradation of Aurora-A. | [1] |

To illustrate the typical concentration- and time-dependent degradation of an Hsp90 client protein following inhibition of the Hsp90 chaperone machinery, the following table presents quantitative data for the degradation of HER2, a well-known Hsp90 client protein, upon treatment with the Hsp90 inhibitor 17-AAG. This data serves as a representative example of the type of quantitative analysis that can be performed.

| Compound | Cell Line | Client Protein | Concentration | Treatment Time | % Degradation |

| 17-AAG | SKBr3 (human breast cancer) | HER2 | 100 nM | 0 h | 0% |

| 17-AAG | SKBr3 (human breast cancer) | HER2 | 100 nM | 4 h | ~25% |

| 17-AAG | SKBr3 (human breast cancer) | HER2 | 100 nM | 8 h | ~50% |

| 17-AAG | SKBr3 (human breast cancer) | HER2 | 100 nM | 16 h | ~75% |

| 17-AAG | SKBr3 (human breast cancer) | HER2 | 100 nM | 24 h | >90% |

This table is for illustrative purposes to demonstrate a typical experimental outcome for Hsp90 client protein degradation and does not represent data for this compound.

Experimental Protocols

This section provides a detailed protocol for a Western blot experiment designed to assess the degradation of an Hsp90 client protein, such as Aurora-A, in response to treatment with this compound.

Western Blot Analysis of Hsp90 Client Protein Degradation

Objective: To determine the effect of this compound on the protein levels of an Hsp90 client protein (e.g., Aurora-A) in a selected cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) (optional, as a control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

-

SDS-PAGE running buffer

-

Protein transfer buffer

-

PVDF membrane

-

Methanol

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-Aurora-A

-

Mouse anti-α-Tubulin or anti-GAPDH (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Enhanced chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: a. Plate the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow the cells to adhere overnight. c. Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or DMSO as a vehicle control for a specified time course (e.g., 6, 12, 24 hours). For a control to confirm proteasomal degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding this compound.

-

Protein Extraction: a. After treatment, wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with intermittent vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.

-

Protein Quantification: a. Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

-

Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel. b. Run the gel according to the manufacturer's recommendations. c. Transfer the separated proteins to a PVDF membrane. Activate the membrane with methanol for 1 minute before transfer.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against Aurora-A (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

-

Detection and Quantification: a. Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To probe for the loading control, the membrane can be stripped and re-probed with the anti-α-Tubulin or anti-GAPDH antibody, following steps 6b to 7b. d. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the Aurora-A band to the corresponding loading control band.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway of this compound-induced Hsp90 client protein degradation and the experimental workflow for its assessment.

Caption: this compound inhibits HDAC6, leading to Hsp90 hyperacetylation and degradation of client proteins.

Caption: Workflow for assessing Hsp90 client protein degradation via Western blot.

Conclusion

This compound represents a promising therapeutic agent that targets the HDAC6-Hsp90 axis, a critical pathway for the survival of cancer cells. Its ability to induce the degradation of oncogenic Hsp90 client proteins, such as Aurora-A, through a well-defined mechanism of action provides a strong rationale for its further development. The technical information and protocols provided in this guide are intended to facilitate further research into the effects of this compound and other HDAC6 inhibitors on Hsp90-dependent cellular processes, ultimately contributing to the development of novel and effective cancer therapies.

References

Unveiling the Anti-Cancer Potential of MPT0G211: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0G211 is a novel and potent small molecule inhibitor of histone deacetylase 6 (HDAC6), a class IIb HDAC enzyme.[1][2] Unlike pan-HDAC inhibitors which can be associated with toxicity, this compound exhibits high selectivity for HDAC6, making it a promising candidate for targeted cancer therapy.[3][4] This technical guide provides a comprehensive overview of the anti-cancer properties of this compound, detailing its mechanism of action, efficacy in various cancer models, and synergistic effects with established chemotherapeutic agents. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the selective inhibition of HDAC6.[1][2] This inhibition leads to the hyperacetylation of HDAC6 substrates, including α-tubulin and cortactin, which in turn disrupts key cellular processes essential for cancer cell proliferation, migration, and survival.[1][5]

Data Presentation

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound against HDAC6 is 0.291 nM, demonstrating its high potency.[2][4] The compound displays over 1000-fold selectivity for HDAC6 compared to other HDAC isoforms.[2][4]

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but effective concentrations are in the low micromolar range. | [1] |

| MCF-7 | Breast Cancer | Not explicitly stated, but effective concentrations are in the low micromolar range. | [4] |

| HL-60 | Acute Myeloid Leukemia | Not explicitly stated, but synergistic effects are observed at concentrations of 0.3, 1, and 3 µM. | [1] |

| MOLT-4 | Acute Lymphoblastic Leukemia | Not explicitly stated, but synergistic effects are observed at concentrations of 0.3, 1, and 3 µM. | [1] |

Note: While specific IC50 values for cell viability are not consistently reported in the provided search results, the effective concentrations used in the studies provide an indication of its potent anti-cancer activity in the low micromolar range.

In Vivo Efficacy: Xenograft Models

| Cancer Type | Xenograft Model | Treatment | Outcome | Citation |

| Triple-Negative Breast Cancer | MDA-MB-231 cells in mice | This compound (25 mg/kg, i.p., daily) | Significantly reduced the number of lung nodules and lung weight. | [2] |

| Acute Myeloid Leukemia | HL-60 cells in mice | This compound + Doxorubicin | Significantly potentiated the antitumor activity of Doxorubicin. | [1] |

| Acute Lymphoblastic Leukemia | MOLT-4 cells in mice | This compound + Vincristine | Exhibited significant antitumor activity. | [1] |

Experimental Protocols

Cell Culture

Human breast cancer cell lines (MDA-MB-231 and MCF-7) and human acute leukemia cell lines (HL-60 and MOLT-4) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis

-

Cell Lysis: Cells were treated with this compound and/or other compounds for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies overnight at 4°C. After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Transwell Assay)

-

Cell Seeding: Cancer cells were seeded into the upper chamber of a Transwell insert with a porous membrane.

-

Chemoattractant: The lower chamber was filled with media containing a chemoattractant (e.g., fetal bovine serum).

-

Treatment: this compound was added to the upper chamber with the cells.

-

Incubation: The plate was incubated for a specified period to allow for cell migration.

-

Analysis: Non-migrated cells on the upper surface of the membrane were removed. Migrated cells on the lower surface were fixed, stained, and counted under a microscope.

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice) were used.

-

Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^7 cells) was subcutaneously or orthotopically injected into the mice.

-

Tumor Growth Monitoring: Tumor volume was measured regularly using calipers.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and administered with vehicle control, this compound, and/or other chemotherapeutic agents via appropriate routes (e.g., intraperitoneal injection).

-

Endpoint Analysis: At the end of the study, mice were euthanized, and tumors and relevant organs were excised for weight measurement, histological analysis, and further molecular studies.

Signaling Pathways and Experimental Workflows

This compound Mechanism in Triple-Negative Breast Cancer

Caption: this compound inhibits HDAC6, leading to increased acetylation of cortactin and Hsp90, which in turn disrupts F-actin polymerization and promotes Aurora-A degradation, ultimately inhibiting cell migration in triple-negative breast cancer.[1][5]

This compound Synergy with Doxorubicin in Acute Myeloid Leukemia

Caption: this compound enhances doxorubicin-induced apoptosis in AML by inhibiting HDAC6, leading to Ku70 acetylation, BAX release, and mitochondrial-mediated apoptosis.[1]

Experimental Workflow for In Vivo Xenograft Study

Caption: A typical workflow for assessing the in vivo efficacy of this compound using a cancer cell line xenograft model.

Conclusion

This compound is a highly selective and potent HDAC6 inhibitor with significant anti-cancer properties demonstrated in both in vitro and in vivo models of various cancers, including triple-negative breast cancer and acute leukemia. Its ability to synergize with existing chemotherapeutic agents highlights its potential as a valuable component of combination therapies. The detailed mechanisms of action, involving the disruption of cell migration and the enhancement of apoptosis, provide a strong rationale for its continued investigation and clinical development. This technical guide summarizes the current knowledge on this compound and aims to facilitate further research into its therapeutic applications in oncology.

References

- 1. Small Molecules Targeting HATs, HDACs, and BRDs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A combination nutritional supplement reduces DNA methylation age only in older adults with a raised epigenetic age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Inhibition of histone deacetylases attenuates tumor progression and improves immunotherapy in breast cancer [frontiersin.org]

- 4. Elevated N1-Acetylspermidine Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an N1-Acetylspermidine Mimetic [jcpjournal.org]

- 5. DNA methylation age is not affected in psoriatic skin tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

MPT0G211: A Selective HDAC6 Inhibitor for In Vitro Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0G211 is a potent and highly selective, orally active inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant promise in various in vitro models of cancer and neurodegenerative diseases. This document provides a comprehensive technical overview of this compound's in vitro activity, including its inhibitory potency, selectivity profile, and effects on various cell lines. Detailed experimental protocols for key assays and visualizations of the core signaling pathways modulated by this compound are presented to facilitate further research and drug development efforts.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins. HDAC6, a unique cytoplasmic member of the class IIb HDACs, is primarily involved in the deacetylation of non-histone substrates such as α-tubulin and Hsp90. Its role in protein folding, cell migration, and microtubule dynamics has made it an attractive therapeutic target for a range of diseases, including cancer and Alzheimer's disease. This compound has emerged as a promising selective inhibitor of HDAC6, exhibiting potent in vitro activity.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against HDAC6 and its effects on various cancer cell lines.

Table 1: Inhibitory Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity | Reference |

| HDAC6 | 0.291 | >1000-fold vs. other HDAC isoforms | [1][2] |

Table 2: In Vitro Growth Inhibitory Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI50/IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 16.19 | [1] |

| MCF-7 | Breast Cancer | 5.6 | [1] |

| HL-60 | Acute Myeloid Leukemia | 5.06 | |

| MOLT-4 | Acute Lymphoblastic Leukemia | 3.79 |

Core Signaling Pathways Modulated by this compound

This compound exerts its effects through the modulation of several key signaling pathways, primarily stemming from its selective inhibition of HDAC6.

α-Tubulin Acetylation and Microtubule Dynamics

HDAC6 is the primary deacetylase of α-tubulin. Inhibition of HDAC6 by this compound leads to hyperacetylation of α-tubulin, which in turn affects microtubule stability and dynamics. This has implications for cell motility and mitosis.[2]

Hsp90 Acetylation and Tau Phosphorylation in Alzheimer's Disease Models

In the context of Alzheimer's disease, this compound has been shown to increase the acetylation of Hsp90 by inhibiting HDAC6. This disrupts the HDAC6/Hsp90 complex, leading to the ubiquitination and subsequent proteasomal degradation of hyperphosphorylated tau. Additionally, this compound can inactivate GSK3β, a key kinase involved in tau phosphorylation.[1][3][4][5][6]

Ku70 Acetylation and Apoptosis in Leukemia

In acute leukemia cells, this compound induces apoptosis by increasing the acetylation of Ku70. Acetylated Ku70 dissociates from the pro-apoptotic protein Bax, allowing Bax to translocate to the mitochondria and initiate the intrinsic apoptotic pathway.[7]

Aurora-A/Cofilin-F-actin Pathway in Breast Cancer Metastasis

This compound has been shown to reduce the motility of triple-negative breast cancer (TNBC) cells. This is achieved by increasing the acetylation of cortactin and promoting the degradation of aurora-A kinase. The degradation of aurora-A leads to the inhibition of the cofilin-F-actin pathway, which is crucial for cell migration and invasion.[2]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the activity of this compound.

HDAC6 Enzymatic Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against HDAC6.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trichostatin A and trypsin in assay buffer)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of diluted this compound or vehicle control (DMSO in assay buffer).

-

Add 25 µL of recombinant HDAC6 enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic HDAC6 substrate to each well.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop the reaction by adding 100 µL of developer solution to each well.

-

Incubate at 37°C for 15 minutes.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Western Blot for α-Tubulin Acetylation

This protocol outlines the procedure to detect changes in α-tubulin acetylation in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., HL-60, MDA-MB-231)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle for the desired time (e.g., 24 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities.

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic or growth-inhibitory effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

Incubate for the desired period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Incubate for 15 minutes at room temperature with shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.

Conclusion

This compound is a highly potent and selective HDAC6 inhibitor with significant in vitro activity against various cancer cell lines and in models of neurodegeneration. Its mechanism of action, centered on the hyperacetylation of HDAC6 substrates like α-tubulin and Hsp90, leads to the disruption of key cellular processes such as cell motility, protein degradation, and apoptosis. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

- 1. clyte.tech [clyte.tech]

- 2. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 6. The novel histone de acetylase 6 inhibitor, this compound, ameliorates tau phosphorylation and cognitive deficits in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

MPT0G211: A Novel HDAC6 Inhibitor with Neuroprotective Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MPT0G211 is a potent and highly selective, orally active inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease.[1][2][3] By specifically targeting HDAC6, a cytoplasmic enzyme involved in protein quality control and microtubule dynamics, this compound offers a promising therapeutic strategy to combat the neurodegenerative processes associated with tauopathies. This technical guide provides a comprehensive overview of the mechanism of action, key experimental data, and detailed protocols related to the neuroprotective effects of this compound.

Core Mechanism of Action

This compound exerts its neuroprotective effects primarily through the inhibition of HDAC6.[1][2] This leads to a cascade of downstream events that collectively mitigate the pathological hallmarks of Alzheimer's disease, particularly the hyperphosphorylation and aggregation of the tau protein. The key mechanistic steps are:

-

HDAC6 Inhibition: this compound potently and selectively inhibits the deacetylase activity of HDAC6.[1][3]

-

Hsp90 Hyperacetylation: Inhibition of HDAC6 leads to the hyperacetylation of one of its key substrates, the molecular chaperone Heat shock protein 90 (Hsp90).[1][2]

-

Disruption of HDAC6-Hsp90 Interaction: The increased acetylation of Hsp90 disrupts its interaction with HDAC6.[1][2]

-

Enhanced Ubiquitination and Degradation of Phosphorylated Tau: The altered Hsp90 chaperone activity facilitates the ubiquitination and subsequent proteasomal degradation of hyperphosphorylated tau (p-tau).[1][2]

-

Modulation of Tau Kinase Activity: this compound also influences the activity of key tau kinases. It promotes the inactivating phosphorylation of Glycogen Synthase Kinase-3β (GSK3β) at Ser9 via the activation of the Akt signaling pathway.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency, selectivity, and efficacy of this compound.

| Parameter | Value | Reference(s) |

| HDAC6 IC50 | 0.291 nM | [1][3] |

| Selectivity vs. other HDACs | >1000-fold | [1][3] |

| Animal Model | Treatment Regimen | Key Findings | Reference(s) |

| Alzheimer's Disease Mouse Model | 50 mg/kg, oral administration, daily for 3 months | Significantly ameliorated spatial memory impairment. | [3] |

| Assay | Cell Lines | This compound Concentration | Outcome | Reference(s) |

| Tau Phosphorylation (Ser396) | SH-SY5Y, Neuro-2a | 0.1 µM | Significant inhibition of tau phosphorylation. | [3] |

| GSK3β Inactivation (p-GSK3β Ser9) | SH-SY5Y | 0.1 µM | Significant increase in inactivating phosphorylation. | [1] |

| Hsp90 Acetylation | SH-SY5Y, Neuro-2a | 0.1 - 1 µM | Concentration-dependent increase in α-tubulin and Hsp90 acetylation. | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the neuroprotective effects of this compound.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human neuroblastoma SH-SY5Y and mouse neuroblastoma Neuro-2a cells are commonly used.[1]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are treated with the desired concentration of this compound (e.g., 0.1 µM) for a specified duration (e.g., 24 hours).[3]

Western Blotting for Protein Phosphorylation and Acetylation

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against total tau, phosphorylated tau (e.g., at Ser396), acetylated Hsp90, total Hsp90, phospho-GSK3β (Ser9), total GSK3β, phospho-Akt, total Akt, and a loading control (e.g., β-actin). Subsequently, membranes are incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunoprecipitation for Protein-Protein Interactions

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.

-

Immunoprecipitation: Cell lysates are incubated with an antibody against the protein of interest (e.g., Hsp90 or HDAC6) overnight at 4°C. Protein A/G agarose beads are then added to pull down the antibody-protein complexes.

-

Washing and Elution: The beads are washed multiple times to remove non-specific binding, and the protein complexes are eluted.

-

Western Blot Analysis: The eluted proteins are analyzed by western blotting to detect interacting partners.

In Vivo Alzheimer's Disease Model and Behavioral Testing

-

Animal Model: A triple-transgenic mouse model of Alzheimer's disease (3xTg-AD) is often utilized.[1]

-

Drug Administration: this compound is administered orally (e.g., by gavage) at a specified dose (e.g., 50 mg/kg) daily for a defined period (e.g., 3 months).[3]

-

Morris Water Maze:

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Procedure: Mice are trained over several days to find the hidden platform using spatial cues in the room.

-

Data Collection: Key parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (with the platform removed).

-

Analysis: A significant reduction in escape latency and an increase in time spent in the target quadrant in the this compound-treated group compared to the vehicle-treated group indicates an amelioration of spatial memory deficits.

-

Ubiquitination Assay

-

Cell Treatment: Cells are treated with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Immunoprecipitation: Lysates are subjected to immunoprecipitation using an antibody against phosphorylated tau.

-

Western Blot Analysis: The immunoprecipitated samples are then analyzed by western blotting using an antibody against ubiquitin to detect the polyubiquitination of phosphorylated tau.

Conclusion

This compound represents a promising, highly selective HDAC6 inhibitor with a clear mechanism of action that addresses key pathological features of Alzheimer's disease. Its ability to reduce tau hyperphosphorylation and promote the degradation of toxic tau species, coupled with its oral bioavailability and brain permeability, makes it a compelling candidate for further development as a neuroprotective agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

Foundational Research on the Cellular Targets of MPT0G211: A Technical Guide

Executive Summary: MPT0G211 is a novel, potent, and highly selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6). Foundational research has identified its therapeutic potential across multiple disease areas, primarily in oncology and neurodegenerative disorders. This document provides an in-depth technical overview of the primary cellular target of this compound, its mechanism of action, and the key signaling pathways it modulates. Quantitative data from preclinical studies are summarized, and detailed protocols for pivotal experiments are provided to support further research and development.

Primary Cellular Target: Histone Deacetylase 6 (HDAC6)

The principal cellular target of this compound is HDAC6, a unique, cytoplasm-predominant, class IIb histone deacetylase. Unlike other HDACs that primarily act on nuclear histones to regulate gene expression, HDAC6's main substrates include non-histone proteins such as α-tubulin, Hsp90, cortactin, and Ku70, making it a key regulator of cytoplasmic processes.[1][2][3] this compound exhibits high potency and remarkable selectivity for HDAC6.

Target Selectivity and Potency

This compound demonstrates nanomolar potency against HDAC6 and a wide therapeutic window, showing significantly higher selectivity for HDAC6 over other HDAC isoforms.[2] This high degree of selectivity minimizes off-target effects, particularly those associated with the inhibition of nuclear HDACs, such as histone hyperacetylation.

| Parameter | Value | Reference |

| Target Enzyme | HDAC6 | [1][4][5] |

| IC50 Value | 0.291 nM | [2] |

| Selectivity | >1000–42,000-fold vs. other HDAC classes | [2] |

Biomarkers of HDAC6 Inhibition

A primary and reliable biomarker for this compound's activity is the hyperacetylation of its substrate, α-tubulin. In numerous in vitro studies, treatment with this compound leads to a dose-dependent increase in acetylated α-tubulin.[5] Crucially, even at high concentrations, this compound does not affect the acetylation status of nuclear proteins like histone H3 and H4, confirming its cytoplasmic, HDAC6-selective mechanism of action.[5]

Signaling Pathways and Mechanisms of Action

This compound's inhibition of HDAC6 triggers distinct downstream signaling events depending on the cellular context, leading to various therapeutic effects.

Anti-Metastatic Activity in Triple-Negative Breast Cancer (TNBC)

In TNBC models, this compound impedes cancer cell migration and invasion by disrupting cytoskeletal dynamics.[4] Inhibition of HDAC6 by this compound leads to the hyperacetylation of two key substrates: Hsp90 and cortactin. Acetylation of Hsp90 causes the dissociation and subsequent proteasomal degradation of its client protein, aurora-A kinase.[4] Simultaneously, increased cortactin acetylation and downregulation of the cofilin-F-actin pathway disrupt F-actin polymerization, a critical process for cell motility.[4]

Neuroprotective Effects in Alzheimer's Disease Models

In the context of Alzheimer's disease, this compound demonstrates a dual neuroprotective mechanism. First, it enhances the degradation of hyperphosphorylated tau (p-tau) proteins.[1] By inhibiting HDAC6, this compound increases Hsp90 acetylation, which disrupts the HDAC6-Hsp90 chaperone complex and facilitates the ubiquitination and subsequent proteasomal degradation of p-tau.[1][2] Second, this compound inhibits the phosphorylation of tau by inactivating Glycogen Synthase Kinase-3β (GSK3β) through the Akt signaling pathway.[1][2]

References

- 1. The novel histone de acetylase 6 inhibitor, this compound, ameliorates tau phosphorylation and cognitive deficits in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. mdpi.com [mdpi.com]

- 4. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MPT0G211 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0G211 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase primarily localized in the cytoplasm. Unlike other HDACs, which mainly target histone proteins to regulate gene expression, HDAC6 has a broader range of non-histone substrates. This unique substrate profile makes HDAC6 a compelling therapeutic target in oncology. This compound has demonstrated significant anti-cancer activity in various cancer cell lines by modulating key cellular processes including apoptosis, cell cycle progression, and cell migration. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects through the selective inhibition of HDAC6, leading to the hyperacetylation of its substrate proteins. This targeted action disrupts several critical signaling pathways involved in cancer cell survival and metastasis. Key mechanisms include:

-

Induction of Apoptosis: this compound promotes apoptosis by increasing the acetylation of Ku70. This modification disrupts the interaction between Ku70 and the pro-apoptotic protein Bax, allowing Bax to translocate to the mitochondria and initiate the intrinsic apoptotic cascade.[1][2][3][4]

-

Cell Cycle Arrest: The compound can induce cell cycle arrest, often at the G2/M phase, by affecting microtubule dynamics and through the degradation of key cell cycle regulators like Aurora A kinase.[1][5][6]

-

Inhibition of Cell Migration and Invasion: this compound impedes cancer cell motility by increasing the acetylation of α-tubulin and cortactin. Hyperacetylation of these proteins disrupts the stability and dynamics of the cytoskeleton, particularly the F-actin network, which is crucial for cell movement. This is achieved in part by inhibiting the cofilin-F-actin pathway.[7][8][9][10][11]

-

Disruption of Chaperone Activity: this compound leads to the hyperacetylation of heat shock protein 90 (Hsp90), a molecular chaperone responsible for the stability of numerous oncoproteins. Acetylation of Hsp90 impairs its chaperone function, leading to the degradation of client proteins such as Aurora A, which are often overexpressed in cancer.[7][12][13]

Data Presentation

The following tables summarize the reported in vitro efficacy of this compound across various human cancer cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Incubation Time (hrs) |

| NCI-H929 | Multiple Myeloma | SRB | GI50 | 9.14 | 48 |

| RPMI-8226 | Multiple Myeloma | SRB | GI50 | 7.49 | 48 |

| U-266 | Multiple Myeloma | SRB | GI50 | 40.61 | 48 |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | GI50 | 16.19 | Not Specified |

| MCF-7 | Breast Cancer | Not Specified | GI50 | 5.6 | Not Specified |

| HL-60 | Acute Myeloid Leukemia | Not Specified | IC50 | 5.06 | Not Specified |

| MOLT-4 | Acute Lymphoblastic Leukemia | Not Specified | IC50 | 3.79 | Not Specified |

Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents

| Cell Line | Cancer Type | Combination Agent | Effect |

| HL-60 | Acute Myeloid Leukemia | Doxorubicin | Synergistic cytotoxicity |

| MOLT-4 | Acute Lymphoblastic Leukemia | Vincristine | Synergistic cytotoxicity |

| MDA-MB-231 | Triple-Negative Breast Cancer | Paclitaxel | Enhanced inhibition of cell migration |

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is used to determine the cytotoxic effects of this compound on adherent cancer cell lines.[14][15][16][17][18]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well flat-bottom plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM (pH 10.5)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.

-

Cell Fixation: Gently aspirate the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour to fix the cells.

-

Washing: Carefully wash the plates five times with slow-running tap water. Remove excess water by gently tapping the plate on absorbent paper and allow to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI50 (concentration that inhibits cell growth by 50%) by plotting the percentage of growth inhibition against the concentration of this compound.

Western Blot Analysis

This protocol is used to detect changes in the expression and post-translational modifications (acetylation) of proteins in response to this compound treatment.[19][20][21][22]

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetylated α-tubulin, anti-α-tubulin, anti-acetylated Ku70, anti-Ku70, anti-Hsp90, anti-Aurora A, anti-PARP, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.[23][24][25][26]

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash once with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Migration Assays

Materials:

-

Cancer cell lines

-

Culture plates (e.g., 6-well or 12-well)

-

Sterile 200 µL pipette tip or a wound-making tool

-

Microscope with a camera

Procedure:

-

Create a Confluent Monolayer: Seed cells in a culture plate and grow until they form a confluent monolayer.

-

Create the "Wound": Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.

-

Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing different concentrations of this compound or vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.

-

Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Materials:

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet stain (0.1%)

Procedure:

-

Cell Preparation: Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing a chemoattractant to the lower chamber.

-

Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of this compound. Add 100-200 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the insert.

-

Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain with 0.1% crystal violet for 20 minutes.

-

Imaging and Quantification: Gently wash the inserts with water and allow them to air dry. Take images of the stained cells using a microscope. To quantify, elute the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm.

Visualizations

Caption: Experimental workflow for evaluating this compound.

Caption: this compound-induced apoptosis signaling pathway.

Caption: Inhibition of cell migration by this compound.

References

- 1. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylation of the C terminus of Ku70 by CBP and PCAF controls Bax-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ku70 acetylation mediates neuroblastoma cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytosolic Ku70 regulates Bax-mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual degradation of aurora A and B kinases by the histone deacetylase inhibitor LBH589 induces G2-M arrest and apoptosis of renal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Actin-Binding Protein Cofilin and Its Interaction With Cortactin Are Required for Podosome Patterning in Osteoclasts and Bone Resorption In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cortactin regulates cofilin and N-WASp activities to control the stages of invadopodium assembly and maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cortactin regulates cofilin and N-WASp activities to control the stages of invadopodium assembly and maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cortactin phosphorylation regulates cell invasion through a pH-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The novel histone de acetylase 6 inhibitor, this compound, ameliorates tau phosphorylation and cognitive deficits in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA-PKcs inhibition impairs HDAC6-mediated HSP90 chaperone function on Aurora A and enhances HDACs inhibitor-induced cell killing by increasing mitotic aberrant spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. SRB assay for measuring target cell killing [protocols.io]

- 16. zellx.de [zellx.de]

- 17. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 18. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. origene.com [origene.com]

- 21. Western blot protocol | Abcam [abcam.com]

- 22. pubcompare.ai [pubcompare.ai]

- 23. ucl.ac.uk [ucl.ac.uk]

- 24. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 26. corefacilities.iss.it [corefacilities.iss.it]

Application Notes and Protocols for MPT0G211 Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0G211 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.[1] By selectively targeting HDAC6, this compound modulates the acetylation of key non-histone protein substrates such as α-tubulin, Hsp90, and cortactin. This targeted action disrupts crucial cellular processes in cancer cells, including protein folding, cell migration, and cell division, ultimately leading to apoptosis and inhibition of tumor growth.[1][2] These application notes provide a comprehensive overview of the administration of this compound in mouse xenograft models, including detailed experimental protocols and a summary of its efficacy.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the selective inhibition of HDAC6. This leads to the hyperacetylation of its substrates, triggering a cascade of downstream events that are detrimental to cancer cell survival and proliferation.

-

Disruption of Protein Homeostasis: this compound-mediated Hsp90 acetylation disrupts its chaperone function, leading to the degradation of client proteins that are critical for cancer cell survival and growth.[2][3]

-

Induction of Apoptosis: In acute myeloid leukemia cells, this compound has been shown to increase the acetylation of Ku70, a protein involved in DNA repair. This leads to the release of the pro-apoptotic protein BAX, thereby promoting programmed cell death.[2][4]

-